molecular formula C16H15N3O3S B5675347 N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B5675347
M. Wt: 329.4 g/mol
InChI Key: AIJDKOJQGGGQKD-UHFFFAOYSA-N
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Description

“N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide” is a complex organic compound that contains a benzimidazole moiety . Benzimidazoles are a class of organic compounds that are known for their wide range of applications and interesting biological activity profile .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a sulfonyl group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of reactions, including nucleophilic substitution and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be predicted using computational methods and confirmed through experimental techniques .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, focusing on six unique fields:

Antimicrobial Applications

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has shown significant potential as an antimicrobial agent. The benzimidazole moiety is known for its broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole can disrupt microbial cell walls and inhibit essential enzymes, making them potent candidates for developing new antibiotics .

Anticancer Research

This compound has been explored for its anticancer properties. Benzimidazole derivatives have been found to induce apoptosis in cancer cells by targeting specific cellular pathways. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, making them promising candidates for chemotherapy drugs . The sulfonyl group enhances the compound’s ability to interact with cancer cell receptors, increasing its efficacy.

Anti-inflammatory Agents

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Applications

Research has shown that benzimidazole derivatives possess antiviral activities. N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide can inhibit viral replication by interfering with viral enzymes and proteins. This property is particularly valuable in developing treatments for viral infections such as influenza and hepatitis .

Antioxidant Properties

The compound has been studied for its antioxidant properties. Benzimidazole derivatives can scavenge free radicals and protect cells from oxidative stress. This antioxidant activity is beneficial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at reducing oxidative stress .

Mechanism of Action

Target of Action

The primary targets of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, also known as B8, are inflammatory markers and oxidative stress markers . It has been shown to interact with tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) . These targets play a crucial role in the inflammatory response and oxidative stress, which are key factors in many diseases.

Mode of Action

B8 interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in the suppression of inflammation and oxidative stress, thereby mitigating the harmful effects of these processes on the body .

Biochemical Pathways

The biochemical pathways affected by B8 primarily involve the inflammatory response and oxidative stress pathways. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, B8 can modulate the inflammatory response . Additionally, it mitigates oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .

Pharmacokinetics

Its ability to significantly reduce symptoms in a dose-dependent manner suggests that it has good bioavailability .

Result of Action

The molecular and cellular effects of B8’s action include the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . It also improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria such as E. coli . These effects contribute to its mucoprotective effects against methotrexate-induced intestinal mucositis .

properties

IUPAC Name

N-[4-(2-methylbenzimidazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-17-15-5-3-4-6-16(15)19(11)23(21,22)14-9-7-13(8-10-14)18-12(2)20/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJDKOJQGGGQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide

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